molecular formula C19H27NO3 B1443822 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one CAS No. 99672-64-7

1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Cat. No. B1443822
CAS RN: 99672-64-7
M. Wt: 317.4 g/mol
InChI Key: QHKOTJDXBVOEMS-UHFFFAOYSA-N
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Description

This compound is a benzoquinolizine that is 1,2,3,4,4a,9,10,10a-octahydrophenanthrene in which the carbon at position 10a is replaced by a nitrogen and which is substituted by an isobutyl group at position 2, an oxo group at position 3, and methoxy groups at positions 6 and 7 . It is also known as tetrabenazine (TBZ) and has been used as a drug for decades .


Synthesis Analysis

The synthetic methods for the preparation of this compound involve processes for the preparation of (S)-(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate di(4-methylbenzenesulfonate), or a solvate, hydrate, or polymorph thereof .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two chiral centers and is a racemic mix of two stereoisomers . The IUPAC name of this compound is (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol .


Chemical Reactions Analysis

This compound is rapidly and extensively metabolized in vivo to its reduced form, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, also known as dihydrotetrabenazine (HTBZ) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.44 .

Scientific Research Applications

Neurological Disorders Treatment

This compound has been identified as an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is an integral membrane protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from the cytosol into synaptic vesicles. Inhibitors of VMAT2 are of significant interest in the treatment of neurological disorders such as Huntington’s disease, Tourette syndrome, and tardive dyskinesia.

Diabetes Mellitus Type 2 Management

The structure of the compound has been studied in relation to dipeptidyl peptidase-IV (DPP-IV) inhibition . DPP-IV inhibitors are a class of oral hypoglycemics that block the enzyme responsible for the inactivation of incretin hormones. These hormones are involved in the physiological regulation of glucose homeostasis. Inhibiting DPP-IV can be a strategy for treating type 2 diabetes by increasing the levels of active incretin hormones, enhancing insulin secretion, and decreasing glucagon levels in the circulation.

Organic Chemistry and Synthesis

This compound is used in synthetic organic chemistry as a building block for the synthesis of various complex molecules . Its structure allows for the introduction of multiple functional groups, making it a versatile reagent for constructing heterocyclic compounds, which are often found in pharmaceuticals, agrochemicals, and dyes.

Pharmacological Research

Due to its biological activity, this compound is used in pharmacological research to study the interaction of drugs with VMAT2 . It serves as a reference compound for the development of new therapeutic agents that target VMAT2 and related pathways.

Chemical Biology

In chemical biology, this compound can be used to probe the function of VMAT2 in monoamine neurotransmitter regulation . By inhibiting VMAT2, researchers can study the effects of reduced monoamine uptake on cellular communication and behavior.

Mechanism of Action

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles .

Safety and Hazards

The safety information and hazards of this compound can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

9,10-dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)9-15-16(21)6-8-20-7-5-13-10-17(22-3)18(23-4)11-14(13)19(15)20/h10-12,15,19H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKOTJDXBVOEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2C3=CC(=C(C=C3CCN2CCC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856793
Record name 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

CAS RN

99672-64-7
Record name 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 2
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 3
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 4
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 5
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 6
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

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